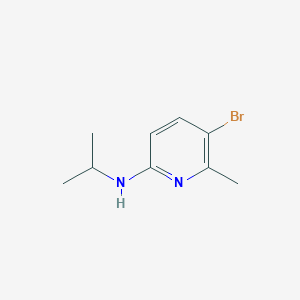

5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine

Description

Molecular Formula: C₉H₁₃BrN₂

Molecular Weight: 229.13 g/mol

CAS Number: 1859584-57-8

Structure: The compound features a pyridine core substituted with bromine at position 5, a methyl group at position 6, and an isopropylamine moiety at position 2. This configuration confers distinct steric, electronic, and lipophilic properties, making it a candidate for pharmaceutical and materials science applications .

Propriétés

IUPAC Name |

5-bromo-6-methyl-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)11-9-5-4-8(10)7(3)12-9/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINVQNYCMWIEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by alkylation with isopropyl halide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The alkylation step is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution: Formation of 5-substituted-6-methyl-N-(propan-2-yl)pyridin-2-amines.

Oxidation: Formation of 6-methylpyridine-2-carboxylic acid derivatives.

Reduction: Formation of 5-bromo-6-methyl-N-(propan-2-yl)piperidine.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its pyridine structure is a common pharmacophore, making it valuable for drug discovery and development. Pyridine derivatives are often associated with various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that certain pyridine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds derived from similar structures showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory diseases .

Materials Science

Synthesis of Novel Materials

The compound is utilized in the creation of novel materials with specific electronic properties, which can be applied in electronics and photonics. Its unique structure allows for the modification of electronic characteristics, making it suitable for use as a chiral dopant in liquid crystals.

Case Study: DFT Studies

Density Functional Theory (DFT) studies on pyridine derivatives have revealed insights into their electronic properties and potential applications in material science. The analysis included frontier molecular orbital calculations and molecular electrostatic potential assessments, indicating promising candidates for advanced material applications .

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | TBD | DFT (B3LYP/6-31G(d,p)) |

| Reactivity Indices | TBD | DFT Analysis |

Biological Studies

Biological Pathway Investigation

this compound is employed in biological research to explore its interactions with various biological pathways. It can modulate enzyme activity, impacting metabolic processes.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the isopropyl group play crucial roles in binding affinity and selectivity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

Halogen Substituents :

- Chlorine (Cl) and fluorine (F) at position 6 increase electronegativity, polarizing the pyridine ring and altering reactivity in nucleophilic substitutions compared to the methyl group in the target compound .

- Bromine (Br) at position 5 is conserved across analogs, providing a heavy atom for crystallographic studies (e.g., SHELX refinements ).

- N-Substituents: The isopropyl group in the target compound enhances lipophilicity (Log P ~2.8) compared to smaller amines (e.g., NH₂ in 5-Bromo-6-chloropyridin-2-amine, Log P ~1.9).

Activité Biologique

5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine is a pyridine derivative that has gained attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Structural Overview

The molecular formula of this compound is . The presence of a bromine atom and a propan-2-yl group contributes to its reactivity and biological profile. The pyridine ring plays a crucial role in the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) | Control |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |

| Similar Pyridine Derivative | Escherichia coli | 3.12 - 12.5 | Isoniazid (0.25) |

Neurotransmitter Interaction

The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. Studies on related compounds have indicated their ability to modulate serotonin and dopamine receptors, which may lead to applications in treating neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For example, the compound may inhibit enzymes critical for bacterial survival or modulate receptor activity associated with neurotransmission.

Case Studies and Research Findings

- Antibacterial Activity : A study focusing on pyridine-based compounds found that those with halogen substitutions displayed enhanced antibacterial properties against Chlamydia trachomatis. The selectivity for this pathogen highlights the potential of similar compounds in developing targeted therapies .

- Pharmacological Profile : Research into the binding affinity of pyridine derivatives suggests that modifications to the structure can significantly alter their pharmacological profiles. For instance, variations in substituents can enhance selectivity towards specific biological targets, as demonstrated in studies examining the effects of different functional groups on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.